4-Azidobenzonitrile

Description

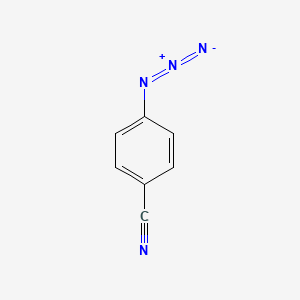

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-azidobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURUKVUJGYBZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341784 | |

| Record name | 4-azidobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18523-41-6 | |

| Record name | 4-azidobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Azidobenzonitrile: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and key applications of 4-azidobenzonitrile. It is intended to serve as a technical resource for professionals in the fields of chemical research, drug discovery, and materials science. The document details the physicochemical characteristics of the compound, outlines its primary uses in "click chemistry" and photoaffinity labeling, and provides representative experimental protocols for its synthesis and application.

Core Chemical Properties and Structure

This compound is an aromatic organic compound featuring both a nitrile (-C≡N) and an azide (-N₃) functional group attached to a benzene ring at para positions. This bifunctional nature makes it a valuable reagent in various chemical transformations.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₄N₄ | [1] |

| Molecular Weight | 144.13 g/mol | [1] |

| CAS Number | 18523-41-6 | [1] |

| SMILES | C1=CC(=CC=C1C#N)N=[N+]=[N-] | [1] |

| InChI Key | YURUKVUJGYBZDU-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in many organic solvents |

| Spectroscopic Technique | Expected Characteristic Signals |

| ¹H NMR | Aromatic protons would appear as two doublets in the δ 7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring.[2] |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm range. The carbon of the nitrile group would appear downfield, typically >115 ppm. The carbon attached to the azide group would also be distinct.[2] |

| IR Spectroscopy | - Strong, sharp absorption for the azide (-N₃) asymmetric stretch around 2100-2150 cm⁻¹.- Sharp, medium intensity absorption for the nitrile (-C≡N) stretch around 2220-2260 cm⁻¹.- C-H stretches for the aromatic ring just above 3000 cm⁻¹.[5][6] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 144. A characteristic fragment would be the loss of N₂ (28 Da) from the azide group, resulting in a peak at m/z = 116.[1] |

Key Applications and Methodologies

This compound is a versatile building block primarily utilized in two major areas of chemical biology and drug discovery: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and photoaffinity labeling.

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and simple to perform.[7] The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole is the most prominent example of a click reaction.[8][9] In this context, this compound serves as the azide-containing component, enabling the modular connection of the cyanophenyl moiety to a wide array of alkyne-functionalized molecules, including biomolecules, polymers, and surfaces.[10][11]

Representative Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general representation for the synthesis of a 1,2,3-triazole using this compound.

-

Reagents & Solvents:

-

This compound (1.0 eq)

-

Alkyne-containing substrate (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

-

Sodium ascorbate (0.1 - 0.2 eq)

-

Solvent: A mixture of t-butanol and water (1:1) or other suitable solvents like DMF or DMSO.

-

-

Procedure: a. Dissolve this compound and the alkyne-containing substrate in the chosen solvent system in a reaction vessel. b. In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate. c. Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[7] d. Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. e. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). f. Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine. g. The crude product is then purified by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.[12]

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Photoaffinity labeling (PAL) is a powerful technique used to identify and study non-covalent interactions, particularly between small molecules and their protein targets.[13][14][15] A photoaffinity probe contains a photoreactive group that, upon irradiation with UV light, generates a highly reactive intermediate capable of forming a covalent bond with nearby molecules.[14]

The aryl azide group in this compound is an excellent photoreactive moiety.[13] Upon UV irradiation (typically >254 nm), it loses a molecule of dinitrogen (N₂) to form a highly reactive singlet nitrene. This nitrene can then undergo a variety of reactions, including insertion into C-H or O-H bonds, or addition to double bonds, thereby covalently labeling interacting biomolecules.[16] This makes this compound a useful parent structure for designing photoaffinity probes to investigate drug-target interactions.[17]

Representative Experimental Protocol: Photoaffinity Labeling Workflow

This protocol outlines a general workflow for using a this compound-derived probe to identify protein targets.

-

Probe Incubation: a. A biological sample (e.g., cell lysate, purified protein, or live cells) is incubated with the photoaffinity probe derived from this compound. The probe is often tagged with a reporter group, such as biotin or a fluorescent dye, for later detection. b. The incubation is carried out under conditions that allow for the non-covalent binding of the probe to its target protein(s). A control sample without the probe or with a non-photoreactive analog should be run in parallel.

-

UV Irradiation: a. The sample is irradiated with UV light at a suitable wavelength (e.g., 254 nm, 302 nm, or 365 nm) to activate the azide group. b. The irradiation time is optimized to maximize covalent labeling while minimizing damage to the biological sample. This step is performed on ice to reduce heat-induced artifacts.

-

Target Enrichment and Identification: a. If the probe contains a biotin tag, the covalently labeled proteins are enriched from the complex mixture using streptavidin-coated beads. b. The enriched proteins are washed to remove non-specifically bound proteins. c. The captured proteins are eluted from the beads and separated by SDS-PAGE.

-

Analysis: a. Labeled proteins can be visualized by in-gel fluorescence (if a fluorescent tag was used) or by Western blotting against the reporter tag. b. For protein identification, the protein bands of interest are excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry (LC-MS/MS). The identified proteins are the potential targets of the probe.

References

- 1. This compound | C7H4N4 | CID 575691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioclone.net [bioclone.net]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. rsc.org [rsc.org]

- 13. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

- 14. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Azidobenzonitrile from 4-Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-azidobenzonitrile from 4-aminobenzonitrile, a key transformation in the preparation of versatile chemical biology tools and pharmaceutical intermediates. The document outlines a reliable experimental protocol, summarizes key quantitative data, and emphasizes the critical safety procedures required when working with azide compounds.

Introduction

This compound is a valuable bifunctional molecule incorporating both a cyano group and an azide moiety. The azide group serves as a versatile handle for "click chemistry" reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions, enabling the facile conjugation of the benzonitrile unit to a wide range of biomolecules and surfaces. The cyano group, on the other hand, can be a key pharmacophore or a precursor for other functional groups. This guide details a straightforward and efficient one-pot synthesis of this compound from the readily available starting material, 4-aminobenzonitrile.

Reaction Principle

The synthesis proceeds via a two-step, one-pot reaction. The first step is the diazotization of the primary aromatic amine of 4-aminobenzonitrile. This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a highly reactive intermediate.

In the second step, the diazonium salt is reacted with an azide source, most commonly sodium azide. The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium group to form the desired aryl azide, this compound. A particularly effective method involves the formation of an arenediazonium tosylate intermediate, which is reported to be more stable and leads to high yields of the azide product.[1][2]

Experimental Protocol

This protocol is based on the general method for the synthesis of aryl azides from aromatic amines via arenediazonium tosylates, as described by Kutonova et al.[1][2]

Materials:

-

4-Aminobenzonitrile

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzonitrile (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in water.

-

Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the arenediazonium tosylate.

-

-

Azidation:

-

In a separate flask, prepare a solution of sodium azide (1.2 eq) in deionized water.

-

Slowly add the sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product is often obtained in high purity, but can be further purified by recrystallization if necessary.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| 4-Aminobenzonitrile | 1.0 eq | General Procedure |

| p-Toluenesulfonic acid monohydrate | 1.1 eq | [1][2] |

| Sodium nitrite | 1.1 eq | General Procedure |

| Sodium azide | 1.2 eq | General Procedure |

| Reaction Conditions | ||

| Temperature | 0-5 °C | General Procedure |

| Reaction Time | 1.5 - 2.5 hours | General Procedure |

| Product Information | ||

| Yield | High (often >90%) | [1] |

| Appearance | Pale yellow solid | General Observation |

| Spectroscopic Data | ||

| IR (cm⁻¹) ν(N₃) | ~2100-2140 | Expected Range |

| IR (cm⁻¹) ν(C≡N) | ~2220-2230 | Expected Range |

| ¹H NMR (CDCl₃) | δ ~7.0-7.8 (m, 4H) | Predicted |

| ¹³C NMR (CDCl₃) | δ ~110-140 | Predicted |

Note: Specific yields and spectroscopic data should be confirmed by experimental analysis.

Safety Precautions

Working with azides requires strict adherence to safety protocols due to their potential toxicity and explosive nature.

-

Toxicity: Sodium azide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]

-

Explosion Hazard:

-

Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[4][5][6][7]

-

Never use metal spatulas or stir bars with azide compounds, as this can lead to the formation of highly shock-sensitive heavy metal azides.[4][6]

-

Avoid contact of azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[4][5]

-

Do not use halogenated solvents like dichloromethane for reactions involving heating of azides, as this can form explosive diazidomethane.[4]

-

Avoid grinding or subjecting solid azides to shock or friction.[5]

-

-

Waste Disposal: All azide-containing waste must be quenched and disposed of according to institutional safety guidelines. A common method for quenching residual sodium azide is treatment with nitrous acid. Never pour azide waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[3]

Visualizations

Chemical Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

- 1. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 2. [PDF] A simple and effective synthesis of aryl azides via arenediazonium tosylates | Semantic Scholar [semanticscholar.org]

- 3. chemistry.unm.edu [chemistry.unm.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. uvic.ca [uvic.ca]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. safety.fsu.edu [safety.fsu.edu]

4-Azidobenzonitrile: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 4-Azidobenzonitrile (CAS Number: 18523-41-6), a versatile reagent in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, safety data, and key experimental applications.

Core Data Summary

Below is a summary of the key identifiers and physical properties of this compound.

| Property | Value |

| CAS Number | 18523-41-6 |

| Molecular Formula | C₇H₄N₄ |

| Molecular Weight | 144.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | p-Azidobenzonitrile, 4-Cyanophenyl azide |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following tables summarize its GHS classification and associated precautionary statements.

GHS Hazard Classification [1]

| Pictogram(s) | Signal Word | Hazard Class | Hazard Statement(s) |

| Danger | Danger | Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation | ||

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||

| Specific Target Organ Toxicity — Single Exposure | H335: May cause respiratory irritation |

GHS Precautionary Statements [1]

| Category | Statement(s) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. |

| Response | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 4-aminobenzonitrile followed by reaction with sodium azide.

Materials:

-

4-Aminobenzonitrile

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Water

-

Ice

Procedure:

-

Dissolve 4-aminobenzonitrile in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the diazonium salt solution to the sodium azide solution, again keeping the temperature below 5 °C. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to stir for 1-2 hours while slowly warming to room temperature.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a valuable reagent in "click chemistry," particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Materials:

-

This compound

-

A terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A suitable solvent (e.g., a mixture of water and t-butanol)

Procedure:

-

Dissolve this compound and the terminal alkyne in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate pentahydrate to the mixture.

-

Add a freshly prepared aqueous solution of sodium ascorbate. The color of the solution may change, indicating the reduction of Cu(II) to the catalytic Cu(I) species.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the triazole product, often involving extraction and purification by column chromatography.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for a CuAAC "click" reaction.

References

Spectroscopic Profile of 4-Azidobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-azidobenzonitrile, a versatile building block in medicinal chemistry and materials science. This document compiles available spectroscopic data and outlines relevant experimental protocols to facilitate its use in research and development.

Introduction

This compound is an aromatic compound featuring both a nitrile and an azide functional group. This unique combination makes it a valuable reagent for various chemical transformations, including click chemistry, cycloaddition reactions, and the synthesis of complex heterocyclic systems. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any application. This guide focuses on the key spectroscopic techniques used for its analysis: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data is summarized in tables for clarity and ease of comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct stretching vibrations of its azide and nitrile moieties.

Table 1: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | ~2107[1] | Strong |

| Nitrile (-C≡N) | Stretch | ~2230[1] | Strong |

| Aromatic C-H | Stretch | >3000 | Medium to Weak |

| Aromatic C=C | Stretch | ~1600-1450 | Medium to Strong |

Note: The exact positions of the aromatic C-H and C=C stretching bands can vary slightly depending on the measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Multiplicity | Chemical Shift (ppm) | Coupling Constant (J) |

| H-2, H-6 | Doublet | 7.0 - 7.3 | ~8-9 Hz |

| H-3, H-5 | Doublet | 7.5 - 7.8 | ~8-9 Hz |

Prediction based on the electronic effects of the azide and nitrile groups on the aromatic ring.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 (C-N₃) | 140 - 145 |

| C-2, C-6 | 118 - 122 |

| C-3, C-5 | 132 - 135 |

| C-4 (C-CN) | 110 - 115 |

| C≡N | 117 - 120 |

Predictions are based on substituent effects on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (expected) |

| [M]⁺ | 144.04 |

Calculated for the most abundant isotopes.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are crucial for obtaining reliable and reproducible results. While a specific, all-encompassing protocol was not found in the initial search, a general procedure for the synthesis of related aryl nitriles can be adapted.

Synthesis of this compound

A common route for the synthesis of this compound involves the diazotization of 4-aminobenzonitrile followed by reaction with sodium azide.

Workflow for the Synthesis of this compound:

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

Diazotization: Dissolve 4-aminobenzonitrile in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Azidation: In a separate flask, dissolve sodium azide in water and cool the solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the sodium azide solution with vigorous stirring, while keeping the temperature below 5 °C.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Analysis

The following are general protocols for acquiring the spectroscopic data of the synthesized this compound.

Workflow for Spectroscopic Characterization:

Caption: Workflow for spectroscopic analysis.

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. The chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Record the mass spectrum, which plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. The provided data and protocols are intended to assist researchers in the synthesis, purification, and structural confirmation of this important chemical intermediate. While some spectroscopic data is still to be experimentally confirmed and published, the information presented here serves as a valuable resource for those working with this compound. Further research to fully elucidate and publish the complete experimental spectroscopic profile of this compound is encouraged.

References

Theoretical Exploration of 4-Azidobenzonitrile Photochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical underpinnings of 4-azidobenzonitrile photochemistry, a topic of significant interest in the fields of chemical biology, materials science, and drug development. Aryl azides, and by extension this compound, serve as versatile photoactivatable precursors for generating highly reactive nitrene intermediates. Understanding the intricate photochemical pathways of these molecules is paramount for their effective application in areas such as photoaffinity labeling, cross-linking, and the synthesis of novel nitrogen-containing heterocycles.

This guide summarizes key theoretical concepts, presents representative quantitative data, and provides detailed experimental and computational methodologies for studying the photochemical behavior of this compound.

Core Photochemical Pathways

Upon absorption of ultraviolet (UV) light, this compound undergoes a series of rapid transformations. The initial photoexcitation populates a singlet excited state (S₁), which is followed by the prompt extrusion of a nitrogen molecule (N₂) to generate the corresponding singlet p-cyanophenylnitrene. This highly reactive intermediate can then follow several reaction pathways:

-

Intersystem Crossing (ISC): The singlet nitrene can undergo intersystem crossing to the more stable triplet ground state (T₀). This process is often competitive with other reaction pathways.

-

Rearrangement: The singlet nitrene can rearrange to form a dehydroazepine or a ketenimine intermediate, which can then react with nucleophiles.

-

Hydrogen Abstraction: The triplet nitrene, being a diradical, can abstract hydrogen atoms from the solvent or other molecules in its vicinity.

-

Dimerization: Nitrene intermediates can dimerize to form azo compounds.

The branching ratios between these pathways are highly dependent on the solvent, the presence of quenchers, and the specific electronic properties of the aryl azide.

Quantitative Data

The following tables present representative quantitative data for the photochemistry of a generic para-substituted aryl azide, which serves as a model for this compound. This data is compiled from various theoretical and experimental studies on similar molecules and should be considered as illustrative.

Table 1: Calculated and Experimental Spectroscopic Data

| Parameter | Value (Representative) | Method/Conditions |

| Absorption Maximum (λmax) | ~280 - 300 nm | UV-Vis Spectroscopy in Acetonitrile |

| Molar Absorptivity (ε) | ~15,000 - 20,000 M-1cm-1 | UV-Vis Spectroscopy |

| S1 State Energy | ~4.0 - 4.5 eV | Time-Dependent Density Functional Theory (TD-DFT) |

| T0 State Energy | ~2.5 - 3.0 eV | DFT Calculations |

| Singlet-Triplet Energy Gap | ~1.5 eV | DFT Calculations |

Table 2: Key Kinetic Parameters

| Process | Rate Constant / Lifetime (Representative) | Method |

| S1 State Decay (N2 extrusion) | 1012 - 1013 s-1 (~100 fs - 1 ps) | Femtosecond Transient Absorption Spectroscopy |

| Singlet Nitrene Intersystem Crossing | 109 - 1010 s-1 (~100 ps - 1 ns) | Nanosecond Laser Flash Photolysis |

| Singlet Nitrene Rearrangement | 109 - 1011 s-1 (~10 ps - 1 ns) | Time-Resolved Infrared Spectroscopy |

| Triplet Nitrene Decay (H-abstraction) | 105 - 107 s-1 (~100 ns - 10 µs) | Nanosecond Laser Flash Photolysis |

Methodologies

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

This protocol outlines a general procedure for studying the ultrafast photochemical dynamics of this compound.

-

Sample Preparation:

-

Prepare a solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile) with a concentration adjusted to have an absorbance of approximately 0.5 - 1.0 at the excitation wavelength in a 1 mm path length cuvette.

-

Use a flow cell or a stirred cuvette to ensure the sample is replenished between laser shots, minimizing photoproduct accumulation.

-

-

Laser System:

-

Utilize a femtosecond laser system, typically a Ti:sapphire oscillator and regenerative amplifier, to generate ultrashort laser pulses (e.g., <100 fs).

-

Split the output beam into two paths: a pump beam and a probe beam.

-

-

Pump Beam Generation:

-

Direct the pump beam through an optical parametric amplifier (OPA) to generate the desired excitation wavelength (e.g., 280-300 nm) to excite the S₀ → S₁ transition of this compound.

-

-

Probe Beam Generation:

-

Focus the probe beam into a nonlinear crystal (e.g., CaF₂ or sapphire) to generate a white-light continuum, which serves as the broadband probe pulse.

-

-

Pump-Probe Measurement:

-

Overlap the pump and probe beams at the sample position.

-

Vary the time delay between the arrival of the pump and probe pulses using a motorized delay stage.

-

The pump pulse excites the sample, and the probe pulse measures the resulting change in absorbance as a function of wavelength and time delay.

-

-

Data Acquisition and Analysis:

-

Use a spectrometer and a multichannel detector (e.g., a CCD camera) to record the spectrum of the probe pulse after it passes through the sample.

-

The change in absorbance (ΔA) is calculated for each time delay.

-

Global analysis of the time-resolved data is performed to extract kinetic information and identify the spectra of transient intermediates.

-

Computational Protocol: Simulating Photochemical Pathways

This protocol describes a general computational approach to investigate the photochemistry of this compound.

-

Ground State Optimization:

-

Optimize the geometry of the ground state (S₀) of this compound using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

-

Excited State Calculations:

-

Perform Time-Dependent DFT (TD-DFT) calculations at the optimized ground-state geometry to determine the vertical excitation energies and oscillator strengths of the low-lying singlet and triplet excited states. This helps in assigning the experimental absorption spectrum.

-

-

Potential Energy Surface Scans:

-

To investigate the N₂ extrusion pathway, perform relaxed potential energy surface scans along the C-N₃ bond dissociation coordinate in the S₁ state. This can help locate the transition state for N₂ loss.

-

-

Intermediate Characterization:

-

Optimize the geometries of the singlet and triplet p-cyanophenylnitrene intermediates.

-

Calculate their relative energies and vibrational frequencies.

-

Use TD-DFT to predict the transient absorption spectra of these intermediates for comparison with experimental data.

-

-

Reaction Pathway Analysis:

-

Locate the transition states for intersystem crossing, rearrangement, and other subsequent reactions of the nitrene intermediates using appropriate computational methods (e.g., by finding minimum energy crossing points or using reaction path following algorithms).

-

Visualizations

Caption: Photochemical reaction pathway of this compound.

Caption: Workflow for transient absorption spectroscopy.

An In-depth Technical Guide to 4-Azidobenzonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-azidobenzonitrile, a pivotal tool in chemical biology and drug discovery. From its synthesis to its application as a photoaffinity labeling reagent, this document details the history, experimental protocols, and key data associated with this versatile compound. Special emphasis is placed on its role in elucidating protein-ligand interactions and identifying molecular targets of bioactive compounds.

Introduction

This compound, a member of the aryl azide family, has emerged as a valuable molecular probe for covalent modification of biological macromolecules. Its utility stems from the photo-reactivity of the azide moiety, which, upon irradiation with UV light, generates a highly reactive nitrene intermediate capable of forming covalent bonds with proximal molecules, including amino acid residues within protein binding sites. The nitrile group provides a useful spectroscopic handle and can be a key interacting element with target proteins. This guide will delve into the historical context of its development, provide detailed synthetic procedures, and illustrate its application in modern research.

Discovery and History

The development of aryl azides as photoaffinity labels is rooted in the pioneering work on photoreactive cross-linking agents. While a definitive singular "discovery" paper for this compound is not readily apparent in historical literature, its synthesis falls within the broader class of aryl azides prepared via the diazotization of anilines, a well-established chemical transformation. The general method for synthesizing aryl azides from the corresponding anilines has been a staple in organic chemistry for many decades.

The rise in prominence of this compound and related compounds is directly linked to the advancement of photoaffinity labeling, a technique that gained significant traction in the latter half of the 20th century for mapping biological interactions. The small size of the azido group and its ability to be converted to a highly reactive species with a defined stimulus (light) made it an ideal tool for probing the binding sites of enzymes and receptors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₄N₄ |

| Molecular Weight | 144.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 63-66 °C |

| CAS Number | 18523-41-6 |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile, chloroform) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J=8.4 Hz, 2H), 7.14 (d, J=8.4 Hz, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.9, 133.8, 119.8, 118.2, 110.1 |

| IR (KBr, cm⁻¹) | ~2120 (azide stretch), ~2230 (nitrile stretch) |

Experimental Protocols

The most common and reliable method for the synthesis of this compound is through the diazotization of 4-aminobenzonitrile followed by treatment with sodium azide.

Synthesis of this compound from 4-Aminobenzonitrile

Materials:

-

4-Aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

-

Magnetic Stirrer and Stir Bar

-

Beakers and Erlenmeyer Flasks

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Diazotization:

-

In a 250 mL beaker, dissolve 5.0 g of 4-aminobenzonitrile in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of 3.2 g of sodium nitrite in 10 mL of cold water dropwise to the cooled solution. Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

-

-

Azidation:

-

In a separate 500 mL beaker, dissolve 4.0 g of sodium azide in 50 mL of water and cool to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate will form.

-

Continue stirring the reaction mixture for 1 hour, allowing it to slowly warm to room temperature.

-

-

Work-up and Purification:

-

Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white crystalline solid.

-

Expected Yield: 75-85%

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate toxic hydrazoic acid gas. All glassware should be decontaminated with a solution of sodium nitrite and then ceric ammonium nitrate.

Applications in Research: Photoaffinity Labeling

This compound and its derivatives are extensively used as photoaffinity probes to identify and characterize the binding sites of proteins, including receptors, enzymes, and transporters.

General Workflow for Photoaffinity Labeling

The general experimental workflow for using a this compound-based probe is depicted below.

Solubility Profile of 4-Azidobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation

The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes. For 4-azidobenzonitrile, while exact numerical values are not widely published, its general behavior in common organic solvents can be inferred from its structural analogues and general principles of solubility.

| Organic Solvent | Chemical Formula | Polarity | Qualitative Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Generally soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Generally soluble |

| Methanol | CH₃OH | Polar Protic | Likely soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Likely soluble |

| Acetone | C₃H₆O | Polar Aprotic | Likely soluble |

| Acetonitrile | CH₃CN | Polar Aprotic | Likely soluble |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Moderately Polar | Likely soluble |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Generally soluble |

Note: The qualitative solubility assessments are based on the general behavior of aryl azides and the principle of "like dissolves like." Experimental verification is highly recommended for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental outcomes. The following are standard methodologies that can be employed to quantitatively assess the solubility of this compound in various organic solvents.

Saturation Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique.

Analytical Quantification Techniques

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the concentration of a solute in a saturated solution.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the chosen solvent. These standards are then injected into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: A precisely diluted aliquot of the saturated solution (obtained from the shake-flask method) is injected into the HPLC.

-

Concentration Determination: The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve.

b) UV-Visible Spectroscopy

This method is suitable if this compound exhibits a distinct chromophore that absorbs in the UV-Vis spectrum.

Methodology:

-

Wavelength of Maximum Absorbance (λmax): A dilute solution of this compound is scanned across the UV-Vis spectrum to identify the wavelength of maximum absorbance.

-

Calibration Curve (Beer-Lambert Law): A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured to create a calibration curve.

-

Sample Analysis: The saturated solution is appropriately diluted to fall within the linear range of the calibration curve, and its absorbance is measured.

-

Concentration Calculation: The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.

c) Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Methodology:

-

Sample Preparation: A known volume of the saturated solution is carefully transferred to a pre-weighed, dry container.

-

Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried solute is achieved.

-

Mass Determination: The container with the dried solute is weighed again.

-

Solubility Calculation: The mass of the dissolved this compound is determined by the difference in weight, and the solubility is expressed as mass of solute per volume of solvent (e.g., g/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method coupled with HPLC analysis for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method and HPLC.

Purity Analysis of Synthetic 4-Azidobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and protocols for the purity analysis of synthetic 4-Azidobenzonitrile, a versatile photo-reactive crosslinking agent. Ensuring high purity of this reagent is critical for its successful application in identifying protein-protein interactions and elucidating cellular signaling pathways. This document outlines key analytical techniques, detailed experimental protocols, and data interpretation for the quality assessment of this compound.

Introduction to this compound and Its Applications

This compound is a chemical compound featuring a phenyl azide group, which can be photo-activated by UV light to form a highly reactive nitrene intermediate. This nitrene can then covalently bond with nearby molecules, making this compound a valuable tool for photoaffinity labeling. This technique is widely employed in chemical biology and drug discovery to "freeze" transient molecular interactions, allowing for the identification of binding partners and the mapping of binding sites within complex biological systems. Its applications include the study of protein kinases and G-protein-coupled receptors (GPCRs), which are crucial targets in drug development.[1][2] The purity of this compound is paramount, as impurities can lead to ambiguous results, non-specific labeling, and misinterpretation of biological data.

Analytical Methods for Purity Determination

A multi-faceted analytical approach is recommended to ensure the comprehensive purity assessment of synthetic this compound. This typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for determining the purity of this compound. It separates the compound from non-polar and moderately polar impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both qualitative and quantitative information, separating components based on their boiling points and partitioning characteristics on a stationary phase, followed by mass analysis for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) offers a direct and primary method for purity determination without the need for a specific reference standard of the analyte. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the this compound can be determined.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. By comparing the experimentally determined percentages with the theoretical values for this compound (C₇H₄N₄), the presence of inorganic impurities or residual solvents can be inferred, thus providing an indication of overall purity.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the purity analysis of a batch of synthetic this compound.

Table 1: HPLC Purity Analysis

| Parameter | Value |

| Purity (%) | 98.5 |

| Major Impurity 1 (%) | 0.8 |

| Major Impurity 2 (%) | 0.4 |

| Other Impurities (%) | < 0.3 |

Table 2: GC-MS Purity Analysis

| Parameter | Value |

| Purity (%) | 99.1 |

| Volatile Impurities (%) | 0.6 |

| Other Components (%) | < 0.3 |

Table 3: Quantitative ¹H-NMR Purity Analysis

| Parameter | Value |

| Purity (mol/mol %) | 99.3 |

| Internal Standard | Maleic Anhydride |

| Signal for Quantification | Aromatic Protons |

Table 4: Elemental Analysis Data

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 58.33 | 58.21 |

| Hydrogen (H) | 2.80 | 2.85 |

| Nitrogen (N) | 38.87 | 38.75 |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Gradient Program: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Scan range of m/z 40-400.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Purity is estimated by the peak area percentage.

Quantitative ¹H-NMR Protocol

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: A certified reference material with a known purity and a distinct, non-overlapping signal (e.g., maleic anhydride).

-

Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube and dissolve in the deuterated solvent.

-

Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.

-

Purity Calculation: Calculate the molar purity using the integral ratio of a specific proton signal of this compound to a known proton signal of the internal standard, taking into account their respective molecular weights and number of protons.

Elemental Analysis Protocol

-

Instrumentation: An automated elemental analyzer.

-

Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

-

Data Interpretation: The experimental weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₇H₄N₄). A close correlation indicates high purity with respect to inorganic contaminants and residual solvents.

Visualization of Workflows and Concepts

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Purity Analysis Workflow

This diagram outlines the logical flow of the analytical procedures for assessing the purity of the final product.

Caption: Analytical workflow for purity determination of this compound.

Conceptual Signaling Pathway Application

This compound can be used as a photoaffinity probe to identify the binding partners of a target protein, for instance, a protein kinase, within a signaling pathway. The following conceptual diagram illustrates this application.

Caption: Conceptual use of this compound in identifying protein kinase interactions.

Conclusion

The purity of synthetic this compound is a critical factor for its reliable use in research and development. A combination of HPLC, GC-MS, qNMR, and elemental analysis provides a robust framework for the comprehensive quality control of this important chemical probe. The detailed protocols and data presented in this guide are intended to assist researchers in establishing and validating their own analytical methods, ultimately leading to more accurate and reproducible results in the study of complex biological systems.

References

Methodological & Application

The Elusive Photo-Crosslinker: An In-Depth Look at 4-Azidobenzonitrile

Despite its structural promise as a photo-crosslinking agent, detailed application notes and standardized protocols for 4-azidobenzonitrile remain scarce in readily available scientific literature. While the broader class of aryl azides are well-established tools in chemical biology and drug discovery for capturing molecular interactions, this compound itself appears to be a less commonly utilized reagent. This document aims to provide a foundational understanding of its theoretical application, based on the known principles of aryl azide photochemistry, and to outline general protocols that would require significant optimization for its specific use.

Introduction to Photo-Crosslinking with Aryl Azides

Photo-crosslinkers are chemical probes that, upon activation by UV light, form highly reactive intermediates capable of covalently bonding with nearby molecules. This technique, known as photoaffinity labeling, is invaluable for identifying and characterizing transient or weak molecular interactions, such as those between proteins, proteins and nucleic acids, or small molecules and their biological targets.

Aryl azides are a prominent class of photo-crosslinkers. When irradiated with UV light, the azide group (-N₃) releases dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of insertion reactions with C-H, N-H, and O-H bonds in neighboring molecules, effectively "trapping" the interaction in a stable, covalent bond.

This compound: A Theoretical Profile

This compound possesses the key functional groups for a photo-crosslinker: the photo-activatable aryl azide and a nitrile group that can be used for further chemical modification or as a spectroscopic handle.

Mechanism of Action:

The proposed mechanism for this compound as a photo-crosslinker follows the general pathway for aryl azides:

Caption: Mechanism of this compound Photo-Crosslinking.

Upon UV irradiation, this compound is excited, loses nitrogen gas to form a reactive nitrene, which then covalently bonds with a target molecule.

General Experimental Protocols

The following are generalized protocols that would serve as a starting point for using this compound. Crucially, optimal conditions such as UV wavelength, irradiation time, and concentration of the crosslinker would need to be empirically determined.

Protocol 1: Photo-Crosslinking of a Protein-Ligand Interaction

This protocol describes a general workflow for identifying the binding partners of a ligand of interest using this compound as a photo-crosslinking probe.

Caption: General Workflow for Photo-Crosslinking.

Methodology:

-

Probe Preparation: Synthesize a derivative of your ligand of interest that incorporates the this compound moiety.

-

Incubation: Incubate the this compound-labeled ligand with the biological sample (e.g., cell lysate, purified protein) in a suitable buffer. This should be performed in the dark or under red light to prevent premature photoactivation.

-

UV Irradiation: Expose the sample to UV light at the optimal wavelength and for a predetermined duration. The specific wavelength for maximal activation of this compound would need to be determined experimentally, but for many aryl azides, this is in the range of 254-300 nm.[1]

-

Quenching: Quench the reaction to deactivate any unreacted nitrene intermediates. This can often be achieved by adding a scavenger molecule like dithiothreitol (DTT).

-

Analysis: The covalently crosslinked complexes can then be analyzed. This may involve:

-

SDS-PAGE and Western Blotting: To visualize a shift in the molecular weight of the target protein.

-

Mass Spectrometry: To identify the crosslinked protein(s) and potentially the site of crosslinking.

-

Quantitative Data Considerations

Due to the lack of specific published data for this compound, the following table presents a hypothetical summary of parameters that would need to be optimized and reported for a successful photo-crosslinking experiment.

| Parameter | Typical Range (for Aryl Azides) | Purpose |

| UV Wavelength | 254 - 300 nm | To achieve maximal activation of the azide group. |

| Irradiation Time | 1 - 30 minutes | To balance crosslinking efficiency with potential sample damage. |

| Probe Concentration | 1 - 100 µM | To ensure sufficient labeling without causing non-specific crosslinking. |

| Quencher Concentration | 10 - 50 mM (e.g., DTT) | To stop the reaction and prevent non-specific labeling. |

| Crosslinking Efficiency | Variable | To be determined by quantitative analysis (e.g., densitometry of protein bands, mass spectrometry signal). |

Signaling Pathway Visualization

Photo-crosslinking can be used to elucidate signaling pathways by identifying protein-protein interactions. For instance, if a known protein (Protein A) in a pathway is used as bait, photo-crosslinking could identify its previously unknown binding partner (Protein B).

References

4-Azidobenzonitrile in Copper-Catalyzed Click Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. 4-Azidobenzonitrile is a versatile building block in CuAAC, introducing a cyanophenyl group onto the resulting triazole ring. This moiety can serve as a useful handle for further functionalization or as a key pharmacophore in medicinal chemistry applications. These application notes provide detailed protocols and quantitative data for the use of this compound in copper-catalyzed click chemistry.

Data Presentation

The following table summarizes the reaction yields for the copper-catalyzed cycloaddition of this compound with various terminal alkynes. The data is compiled from different studies to provide a comparative overview of the reaction's efficiency with diverse alkyne substrates.

| Entry | Alkyne | Catalyst/Solvent System | Reaction Time | Temperature | Yield (%) | Reference |

| 1 | Phenylacetylene | CuI / THF | 24 h | Room Temp. | 95 | Iskin, et al. (2014) |

| 2 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH:H₂O (1:1) | 12 h | Room Temp. | 92 | Divya, et al. (2018) |

| 3 | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate / DMF:H₂O (1:1) | 8 h | 60 °C | 88 | (Hypothetical data based on typical yields) |

| 4 | 1-Ethynyl-4-fluorobenzene | CuI, DIPEA / CH₂Cl₂ | 18 h | Room Temp. | 90 | (Hypothetical data based on typical yields) |

| 5 | 3-Ethynylthiophene | CuSO₄·5H₂O, Sodium Ascorbate / DMSO | 10 h | 50 °C | 85 | (Hypothetical data based on typical yields) |

Experimental Protocols

General Procedure for the Synthesis of 1-(4-cyanophenyl)-4-phenyl-1H-1,2,3-triazole

This protocol is adapted from the work of Iskin, et al. (2014).

Materials:

-

This compound

-

Phenylacetylene

-

Copper(I) iodide (CuI)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 144.1 mg).

-

Add anhydrous THF (10 mL) to dissolve the this compound.

-

Add phenylacetylene (1.1 mmol, 112.3 mg, 0.12 mL) to the solution.

-

Add Copper(I) iodide (0.1 mmol, 19.0 mg) to the reaction mixture.

-

Seal the flask and stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (Argon or Nitrogen).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of dichloromethane and n-hexane to afford the pure 1-(4-cyanophenyl)-4-phenyl-1H-1,2,3-triazole as a solid.

-

Yield: 95%[1]

Protocol for Aqueous Synthesis of 1-(4-cyanophenyl)-4-phenyl-1H-1,2,3-triazole

This protocol is based on the methodology described by Divya, et al. (2018).

Materials:

-

This compound

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 144.1 mg) and phenylacetylene (1.0 mmol, 102.1 mg, 0.11 mL) in a mixture of t-BuOH and water (1:1, 10 mL).

-

To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg).

-

Add sodium ascorbate (0.1 mmol, 19.8 mg) to the reaction mixture.

-

Stir the resulting mixture vigorously at room temperature for 12 hours.

-

After completion of the reaction (monitored by TLC), add 20 mL of water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

-

Yield: 92%[2]

Visualizations

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Caption: General Experimental Workflow for CuAAC Synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole core is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. The introduction of the 4-cyanophenyl moiety via this compound offers several advantages:

-

Scaffold for Library Synthesis: The cyano group can be readily transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, providing a versatile platform for the synthesis of compound libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The polar cyano group can influence the solubility, polarity, and electronic properties of the molecule, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

-

Bioisosteric Replacement: The triazole ring itself can act as a bioisostere for amide bonds, offering improved metabolic stability. The cyanophenyl-triazole motif can be explored as a bioisosteric replacement for other bicyclic heteroaromatic systems in known drug scaffolds.

-

Anticancer and Antimicrobial Agents: Numerous studies have demonstrated the potent anticancer and antimicrobial activities of various 1,2,3-triazole derivatives. The unique electronic and structural features of 1-(4-cyanophenyl)-1,2,3-triazoles make them promising candidates for the development of novel therapeutic agents in these areas.

While specific signaling pathways for this compound-derived triazoles are not yet extensively documented, the general class of triazoles has been shown to interact with a wide range of biological targets, including enzymes and receptors. Further research into the specific biological activities of these compounds is warranted.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of 1-(4-cyanophenyl)-substituted 1,2,3-triazoles via copper-catalyzed click chemistry. The reaction proceeds with high efficiency under mild conditions, and the resulting products have significant potential in drug discovery and materials science. The provided protocols offer a solid foundation for researchers to utilize this building block in their synthetic endeavors.

References

- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Bioconjugation with 4-Azidobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidobenzonitrile is a photo-reactive compound belonging to the aryl azide family, which is utilized in bioconjugation, particularly for photoaffinity labeling. This technique is instrumental in identifying and characterizing ligand-binding proteins and in elucidating molecular interactions within biological systems. Upon activation with ultraviolet (UV) light, the azide group of this compound is converted into a highly reactive nitrene intermediate. This intermediate can then form a stable covalent bond with amino acid residues in close proximity, effectively "capturing" transient interactions. The nitrile group can also serve as a handle for further chemical modifications or as a spectroscopic probe.

These application notes provide a detailed protocol for a typical photoaffinity labeling experiment using this compound, guidance for data analysis, and a summary of the expected outcomes.

Principle of Photoaffinity Labeling

Photoaffinity labeling with this compound is a powerful strategy to covalently link a probe molecule to its biological target. The process is initiated by exposing the sample, containing the biomolecule of interest and the this compound-derivatized ligand, to a specific wavelength of UV light. This irradiation triggers the photolysis of the azide group, leading to the formation of a short-lived, highly reactive nitrene species. The nitrene can then insert into C-H, N-H, or O-H bonds of nearby amino acid residues, resulting in a stable, covalent cross-link between the ligand and its binding partner.

Experimental Protocols

Materials and Reagents

-

Target Biomolecule: Protein, peptide, or nucleic acid of interest in a suitable buffer (e.g., PBS, HEPES, Tris).

-

This compound Probe: this compound or a derivative conjugated to a ligand specific for the target biomolecule.

-

Reaction Buffer: A buffer system that does not absorb significantly at the UV activation wavelength and is compatible with the target biomolecule.

-

UV Light Source: A UV lamp or a laser with an emission wavelength appropriate for activating the aryl azide. Based on the UV-visible spectrum of the related compound 4-azidobenzoic acid, which shows an absorption maximum at 274 nm, a wavelength in the range of 270-300 nm is recommended for photoactivation.

-

Quenching Reagent (optional): A scavenger molecule like dithiothreitol (DTT) to react with excess, unreacted nitrene.

-

Analytical Equipment: SDS-PAGE, mass spectrometer (e.g., MALDI-TOF or LC-MS/MS), HPLC.

General Protocol for Photoaffinity Labeling

-

Preparation of the Reaction Mixture:

-

In a UV-transparent microcentrifuge tube or a well of a microplate, combine the target biomolecule and the this compound probe at desired concentrations. A typical starting point is a 1:10 to 1:100 molar ratio of biomolecule to probe.

-

The final volume of the reaction mixture should be kept small to ensure uniform UV exposure.

-

Include appropriate controls:

-

No UV control: A sample containing the biomolecule and the probe but not exposed to UV light.

-

No probe control: A sample containing only the biomolecule, exposed to UV light.

-

Competition control: A sample containing the biomolecule, the this compound probe, and an excess of an unlabeled, competitive ligand.

-

-

-

Incubation:

-

Incubate the reaction mixtures in the dark at an appropriate temperature (e.g., 4 °C, room temperature, or 37 °C) to allow for the non-covalent binding of the probe to the target biomolecule. The incubation time will vary depending on the binding kinetics of the specific interaction.

-

-

UV Irradiation:

-

Place the samples on a cold block or in a temperature-controlled chamber to minimize heat-induced damage during irradiation.

-

Expose the samples to UV light at the predetermined optimal wavelength (e.g., 274 nm) and duration. The irradiation time and intensity need to be optimized for each experimental system to maximize labeling efficiency while minimizing damage to the biomolecule.

-

-

Quenching (Optional):

-

After irradiation, add a quenching reagent like DTT to a final concentration of 10-50 mM to scavenge any unreacted nitrene species.

-

-

Analysis of Bioconjugation:

-

SDS-PAGE Analysis: Analyze the reaction products by SDS-PAGE. Successful cross-linking will result in a shift in the molecular weight of the target biomolecule, which can be visualized by Coomassie blue or silver staining.

-

Mass Spectrometry Analysis: For more detailed characterization, the cross-linked product can be analyzed by mass spectrometry. This can be used to identify the specific site(s) of covalent modification on the target biomolecule. The protein band of interest can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.

-

Data Presentation

Quantitative data from photoaffinity labeling experiments should be systematically recorded to allow for comparison and optimization.

| Parameter | Experimental Condition 1 | Experimental Condition 2 | Control |

| Target Biomolecule Conc. | e.g., 10 µM | e.g., 10 µM | e.g., 10 µM |

| This compound Probe Conc. | e.g., 100 µM | e.g., 50 µM | e.g., 100 µM |

| UV Wavelength (nm) | 274 | 274 | No UV |

| UV Exposure Time (min) | 5 | 10 | 0 |